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molecular formula C8H7ClO2 B084982 2-Chloro-3-methylbenzoic acid CAS No. 15068-35-6

2-Chloro-3-methylbenzoic acid

Cat. No. B084982
M. Wt: 170.59 g/mol
InChI Key: LWOKLXMNGXXORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476265B2

Procedure details

Benzoyl peroxide (1.33 g) was added to a suspension of 2-chloro-3-methylbenzoic acid (25 g) and N-bromosuccinimide (28.7 g) in chlorobenzene (250 mL) and the resulting mixture was heated to 85° C. for 4 h. The mixture was diluted with ethyl acetate (100 mL) and washed with 10% aqueous brine (3×100 mL). The organic layer was dried over magnesium sulphate, filtered and evaporated. The beige solid was recrystallised from ethyl acetate (˜75 mL)/isohexane (˜250 mL) to give the subtitled compound as a white solid. Yield 25.3 g.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:19][C:20]1[C:28]([CH3:29])=[CH:27][CH:26]=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].[Br:30]N1C(=O)CCC1=O>ClC1C=CC=CC=1.C(OCC)(=O)C>[Br:30][CH2:29][C:28]1[C:20]([Cl:19])=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1C
Name
Quantity
28.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aqueous brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The beige solid was recrystallised from ethyl acetate (˜75 mL)/isohexane (˜250 mL)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=C(C(=O)O)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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